5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine

Catalog No.
S6651997
CAS No.
1111113-51-9
M.F
C11H9FN2O2
M. Wt
220.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine

CAS Number

1111113-51-9

Product Name

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidin-2-one

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

InChI

InChI=1S/C11H9FN2O2/c1-16-10-3-2-8(12)4-9(10)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15)

InChI Key

KTODKPSHVKEUSP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)C2=CNC(=O)N=C2

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CNC(=O)N=C2

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine is a compound that features a pyrimidine ring substituted with a hydroxyl group and a 5-fluoro-2-methoxyphenyl moiety. Its molecular formula is C11H10FN3O2, and it possesses notable structural characteristics that contribute to its chemical reactivity and biological activity. The presence of the fluorine atom enhances its lipophilicity, while the methoxy group can influence its solubility and reactivity in biological systems.

  • Substitution Reactions: The fluorine atom and hydroxyl group can be replaced with other functional groups under appropriate conditions.
  • Oxidation: The compound may undergo oxidation to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine exhibits potential biological activities that may include:

  • Antiviral Properties: Some studies suggest that compounds with similar structures exhibit antiviral effects, making this compound a candidate for further investigation in antiviral drug development.
  • Anticancer Activity: Compounds with hydroxypyrimidine frameworks have been explored for their anticancer properties, indicating that this compound may also possess similar therapeutic potentials.

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine can be achieved through various methods:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of a suitable precursor containing a leaving group with 5-fluoro-2-methoxyphenol under basic conditions.
  • Pyrimidine Derivative Formation: Starting from appropriate pyrimidine precursors, the introduction of the 5-fluoro-2-methoxyphenyl group can be carried out via coupling reactions, such as Suzuki-Miyaura coupling or other cross-coupling techniques .

The applications of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine may include:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development in fields such as oncology and virology.
  • Research Tool: This compound can serve as a chemical probe in biological research to study pathways involving pyrimidines and their derivatives.

Interaction studies are crucial for understanding how 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine interacts with biological targets. These studies may involve:

  • Binding Affinity Assessments: Determining how well the compound binds to specific proteins or enzymes related to its therapeutic targets.
  • Cellular Assays: Evaluating the effects of the compound on cell viability, proliferation, and other cellular functions.

Such studies are essential for elucidating the mechanisms underlying its biological activities.

Several compounds share structural similarities with 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Fluoro-4-hydroxypyrimidineContains a hydroxyl group on the pyrimidine ringExhibits different biological activity profiles compared to 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine .
5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidineSimilar structure but with chlorine instead of fluorineMay demonstrate different reactivity due to halogen substitution .
5-Fluoro-2-hydroxypyridineA simpler analog lacking the methoxyphenyl groupProvides insights into the role of substituents in influencing biological activity .

These comparisons highlight the unique aspects of 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyrimidine, particularly its fluorinated aromatic system and potential applications in medicinal chemistry.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.06480570 g/mol

Monoisotopic Mass

220.06480570 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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